(+)-Tamsulosin

Catalog No.
S593842
CAS No.
106138-88-9
M.F
C20H28N2O5S
M. Wt
408.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Tamsulosin

CAS Number

106138-88-9

Product Name

(+)-Tamsulosin

IUPAC Name

5-[(2S)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide

Molecular Formula

C20H28N2O5S

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C20H28N2O5S/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24)/t15-/m0/s1

InChI Key

DRHKJLXJIQTDTD-HNNXBMFYSA-N

SMILES

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N

Synonyms

Benzenesulfonamide, 5-[2-[[2-(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxy-, (S)- (9CI)

Canonical SMILES

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N

Isomeric SMILES

CCOC1=CC=CC=C1OCCN[C@@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N

Management of Lower Urinary Tract Symptoms (LUTS):

The primary application of (+)-Tamsulosin in scientific research lies in its investigation for managing Lower Urinary Tract Symptoms (LUTS) associated with Benign Prostatic Hyperplasia (BPH) []. BPH is a non-cancerous enlargement of the prostate gland, commonly affecting older men. LUTS associated with BPH include:

  • Difficulty initiating urination
  • Hesitation
  • Intermittent flow
  • Feeling of incomplete bladder emptying
  • Urgency and frequency

Numerous studies have demonstrated the efficacy of (+)-Tamsulosin in improving LUTS and urinary flow rate in men with BPH [, , ]. These studies compared the effects of (+)-Tamsulosin with placebo and found significant improvements in symptom scores and peak urinary flow rate in the (+)-Tamsulosin group compared to the placebo group.

Long-Term Use and Safety:

Research also explores the long-term safety and efficacy of (+)-Tamsulosin for BPH management. Studies have shown that the positive effects of (+)-Tamsulosin on LUTS and urinary flow are sustained for up to 6 years []. Additionally, these studies report a good safety profile for (+)-Tamsulosin, with no significant changes in blood pressure or pulse rate observed [, ].

Other Potential Applications:

While BPH management remains the primary research focus, there is ongoing investigation into the potential applications of (+)-Tamsulosin for other conditions. These include:

  • Neurogenic bladder dysfunction: Early research suggests (+)-Tamsulosin may improve bladder emptying in patients with neurogenic bladder dysfunction [].
  • Raynaud's phenomenon: Some studies suggest (+)-Tamsulosin might be beneficial in treating Raynaud's phenomenon, a condition causing fingers and toes to become numb and discolored in response to cold.

(+)-Tamsulosin is a selective antagonist of the alpha-1 adrenergic receptors, primarily targeting the alpha-1A and alpha-1B subtypes. It is widely utilized in the treatment of benign prostatic hyperplasia, a condition characterized by an enlarged prostate that leads to urinary difficulties. The compound is known for its ability to relax smooth muscles in the prostate and bladder neck, thereby improving urinary flow and reducing symptoms associated with this condition. Tamsulosin is marketed under various trade names, including Flomax, and is administered orally.

The chemical structure of (+)-Tamsulosin can be represented by the formula C20_{20}H28_{28}N2_2O5_5S, with a molar mass of approximately 408.51 g/mol. Its IUPAC name is (R)-5-(2-((2-(2-ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide .

(+)-Tamsulosin is generally well-tolerated, but side effects like dizziness and hypotension (low blood pressure) can occur. It's crucial to consult a healthcare professional before using this medication, especially if you have certain medical conditions or are taking other medications.

Data on Toxicity:

  • Oral LD50 (median lethal dose) in rats: >2000 mg/kg

Safety Precautions:

  • (+)-Tamsulosin can cause dizziness, so caution is advised when driving or operating machinery.
  • It may lower blood pressure, so use with caution if taking other blood pressure medications.
  • (+)-Tamsulosin can cause a rare condition called Flomax Iris Floppy Syndrome (FIFS) during cataract surgery. Inform your ophthalmologist if you are taking this medication.
, primarily focusing on condensation and hydrogenation processes. The initial step typically involves the reaction of benzene sulfonamide with bromo-ether under specific conditions to form an intermediate compound. This intermediate undergoes hydrogenation in the presence of a catalyst to yield the free base of Tamsulosin, which is subsequently converted to its hydrochloride salt form through a salt-forming reaction with hydrochloric acid .

(+)-Tamsulosin exhibits its therapeutic effects by selectively blocking alpha-1 adrenergic receptors, which are involved in smooth muscle contraction in the prostate and bladder. By inhibiting these receptors, Tamsulosin leads to relaxation of these muscles, facilitating easier urination. Clinical studies have demonstrated its efficacy in alleviating symptoms of benign prostatic hyperplasia and aiding in the passage of kidney stones . Common side effects include dizziness, headache, and potential cardiovascular effects such as orthostatic hypotension.

The synthesis of (+)-Tamsulosin can be achieved through various methods:

  • Condensation Reaction: The initial step involves reacting benzene sulfonamide with bromo-ether in an aprotic polar solvent (e.g., acetonitrile or dimethyl sulfoxide) in the presence of an acid-binding agent like potassium hydroxide. This reaction typically occurs at elevated temperatures (40–150 °C) over several hours .
  • Hydrogenation: The resulting intermediate undergoes hydrogenation under pressure with a suitable catalyst to produce the R-Tamsulosin free base .
  • Salt Formation: Finally, the free base is converted into Tamsulosin hydrochloride by reacting it with hydrochloric acid in an organic solvent .

These methods emphasize efficiency and yield improvements over traditional synthesis routes.

(+)-Tamsulosin is primarily used for:

  • Treatment of Benign Prostatic Hyperplasia: It alleviates urinary symptoms associated with prostate enlargement.
  • Management of Kidney Stones: It aids in facilitating the passage of larger kidney stones by relaxing ureteral muscles.
  • Chronic Prostatitis Treatment: It may also be prescribed for chronic prostatitis symptoms .

(+)-Tamsulosin has been studied for its interactions with various drugs and biological systems. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. These metabolic pathways lead to several metabolites that may influence its pharmacological effects and interactions with other medications. Notably, caution is advised when co-administering Tamsulosin with other drugs that are substrates or inhibitors of these cytochrome P450 enzymes due to potential alterations in drug metabolism and efficacy .

Several compounds share structural or functional similarities with (+)-Tamsulosin:

Compound NameStructure CharacteristicsUnique Features
AlfuzosinSimilar alpha-1 adrenergic receptor antagonistMore selective towards alpha-1A receptors
DoxazosinNon-selective alpha-1 blockerLonger half-life; used for hypertension as well
SilodosinSelective for alpha-1A receptorsHigher selectivity than Tamsulosin for urinary tract
TerazosinNon-selective alpha-1 blockerPrimarily used for hypertension

Each compound exhibits unique pharmacological properties despite their common use as alpha-adrenergic antagonists, making (+)-Tamsulosin particularly advantageous for treating urinary symptoms related to benign prostatic hyperplasia due to its selectivity and reduced side effects compared to non-selective blockers.

XLogP3

2.7

Related CAS

106463-17-6 (hydrochloride)

Wikipedia

Ent-tamsulosin

Dates

Modify: 2024-04-14

Explore Compound Types